molecular formula C14H12ClFN2O2 B3037160 6-(3-chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile CAS No. 448920-97-6

6-(3-chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile

Cat. No.: B3037160
CAS No.: 448920-97-6
M. Wt: 294.71 g/mol
InChI Key: MOKQWCBSDJFHJI-UHFFFAOYSA-N
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Description

6-(3-chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[2.5]octane core, which is a bicyclic system where two rings share a single atom. The presence of a 3-chloro-4-fluorobenzoyl group and a nitrile group further adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 6-(3-chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine and an appropriate catalyst.

    Introduction of the benzoyl group: The 3-chloro-4-fluorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 3-chloro-4-fluorobenzoyl chloride and a Lewis acid catalyst.

    Addition of the nitrile group: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide, under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

6-(3-chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine or other reduced forms.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, using appropriate reagents and conditions.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or amide using acidic or basic hydrolysis conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium cyanide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(3-chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms, particularly in the context of enzyme inhibition or receptor binding.

    Medicine: Its potential pharmacological properties, such as anti-inflammatory or anticancer activities, are of interest for drug discovery and development.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3-chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the benzoyl and nitrile groups can influence its binding affinity and specificity, while the spirocyclic core may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar compounds to 6-(3-chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile include other spirocyclic molecules with benzoyl and nitrile groups. Examples include:

    Spirocyclic oxindoles: These compounds also feature a spirocyclic core and have been studied for their medicinal properties.

    Benzoxazoles: These heterocyclic compounds share structural similarities and have applications in medicinal chemistry and materials science.

    Indole derivatives: Indoles with spirocyclic structures are another class of related compounds with diverse biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(3-chloro-4-fluorobenzoyl)-1-oxa-6-azaspiro[2.5]octane-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2/c15-10-7-9(1-2-11(10)16)13(19)18-5-3-14(4-6-18)12(8-17)20-14/h1-2,7,12H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKQWCBSDJFHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(O2)C#N)C(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301151772
Record name 6-(3-Chloro-4-fluorobenzoyl)-1-oxa-6-azaspiro[2.5]octane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448920-97-6
Record name 6-(3-Chloro-4-fluorobenzoyl)-1-oxa-6-azaspiro[2.5]octane-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=448920-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3-Chloro-4-fluorobenzoyl)-1-oxa-6-azaspiro[2.5]octane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 1-(3-chloro-4-fluorobenzoyl)piperidin-4-one (4160 g, 16.27 mol) in 28.4 liters of dichloromethane and 11.7 liters of sodium hydroxide at 30.5%, supplemented with 186 g of tetrabutylammonium chloride, is cooled to 15° C. Chloroacetonitrile (1540 ml, 24.4 mol) is then added slowly and with vigorous stirring and the mixture is stirred for 3 hours at 20° C. Further addition of chloroacetonitrile (500 ml) is carried out in order to complete the reaction. The reaction medium is diluted with dichloromethane (8.5 liters) and water (20 liters) and then separated by decantation and washed again with water. The brown solution obtained is decolorized with 2 kg of silica and 500 g of animal charcoal and then evaporated to dryness. The residue obtained is crystallized from isopropanol in order to give, after filtration, 3426 g of brown crystals. m.p.=100–101° C.
Quantity
4160 g
Type
reactant
Reaction Step One
Quantity
28.4 L
Type
solvent
Reaction Step One
Quantity
11.7 L
Type
solvent
Reaction Step One
Quantity
1540 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
500 g
Type
reactant
Reaction Step Four
Quantity
186 g
Type
catalyst
Reaction Step Five
Quantity
8.5 L
Type
solvent
Reaction Step Six
Name
Quantity
20 L
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile
Reactant of Route 2
6-(3-chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile
Reactant of Route 3
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6-(3-chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile
Reactant of Route 4
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6-(3-chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile
Reactant of Route 5
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6-(3-chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile
Reactant of Route 6
6-(3-chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile

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